L-Cysteine-13C3,15N

Catalog No.
S1798551
CAS No.
202406-97-1
M.F
C3H7NO2S
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Cysteine-13C3,15N

Problem: L-Cysteine-15N (single-labeled) yields a +1 Da shift, causing interference with natural isotopic envelopes in large peptides. Solution: L-Cysteine-13C3,15N provides a +4 Da shift for interference-free SILAC quantification. Additional benefits:

  • Dual 13C/15N labels enable 2D/3D heteronuclear NMR (HSQC, HNCA) for protein backbone assignment.
  • Stable C-N bonds resist H/D exchange, ensuring accurate mass tracing in aqueous metabolic studies.
  • ≥99 atom % 13C, ≥98 atom % 15N isotopic enrichment; ≥98% chemical purity, shipped under ambient conditions.

CAS Number

202406-97-1

Product Name

L-Cysteine-13C3,15N

IUPAC Name

(2S)-2-(15N)azanyl-3-sulfanyl(1,2,3-13C3)propanoic acid

Molecular Formula

C3H7NO2S

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m1/s1/i1+1,2+1,3+1,4+1

InChI Key

XUJNEKJLAYXESH-ROQAEYOOSA-N

Synonyms

(R)-2-Amino-3-mercaptopropanoic-13C3,15N Acid; (R)-Cysteine-13C3,15N; 2-Amino-3-mercaptopropionic--13C3,15N Acid; Cystein; Cysteine-13C3,15N; Half-cystine-13C3,15N; L-(+)-Cysteine-13C3,15N; 3-Mercapto-L-alanine--13C3,15N; L-Cys-13C3,15N; Thioserine-1

Canonical SMILES

C(C(C(=O)O)N)S

Isomeric SMILES

[13CH2]([13C@H]([13C](=O)O)[15NH2])S

Isotope labelled L-Cysteine is a non-essential amino acid that can be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available. L-Cysteine is commonly used as a precursor in the food and pharmaceutical industries. L-Cysteine is used as a processing aid for baking, as an additive in cigarettes, as well as in the preparation of meat flavours.

Purity

≥98%

Package Size

50 mg, 100 mg, 500 mg

L-Cysteine-13C3,15N (CAS: 202406-97-1) is a stable isotope-labeled (SIL) amino acid uniformly enriched with carbon-13 and nitrogen-15, typically achieving an isotopic purity of ≥99 atom % and a chemical purity of ≥98% . By replacing all three carbon atoms and the single nitrogen atom with their heavy stable isotopes, this compound yields a precise +4 Da mass shift (M+4) relative to unlabeled L-cysteine . In procurement and material selection, this specific dual-labeled form is prioritized over single-labeled or radioactive alternatives because it simultaneously enables high-resolution mass spectrometry (MS) quantification without isotopic envelope overlap, and supports multidimensional heteronuclear nuclear magnetic resonance (NMR) spectroscopy for structural biology and metabolic flux analysis.

Research Fit

Co-eluting ISTD for quantitative LC-MS/MS bioanalysis
Dual 13C/15N labels enable site-specific NMR studies
Stable, non-exchangeable isotope labels

Substituting L-Cysteine-13C3,15N with unlabeled L-cysteine, single-labeled analogs (e.g., L-Cysteine-13C3 or L-Cysteine-15N), or deuterated variants fundamentally compromises analytical reproducibility and data integrity [1]. Unlabeled L-cysteine provides no mass shift, rendering it useless for multiplexed quantitative proteomics (SILAC) or internal standardization . Single-labeled L-Cysteine-15N yields only a +1 Da mass shift, which frequently overlaps with the natural isotopic envelope (M+1, M+2) of large peptides, leading to severe quantification errors in mass spectrometry [1]. Furthermore, single-labeled variants lack the dual active nuclei required for 2D/3D heteronuclear NMR (such as 1H-15N and 1H-13C HSQC), preventing comprehensive backbone assignment[2]. While deuterated cysteine (e.g., L-Cysteine-d3) offers a mass shift, it is highly susceptible to hydrogen-deuterium exchange (HDX) in aqueous buffers during sample preparation or cell culture, resulting in unpredictable mass variations and signal loss—a critical failure point that the stable carbon and nitrogen bonds in L-Cysteine-13C3,15N entirely avoid .

Substitution Risk

Property
L-Cysteine-13C3,15N
Unlabeled / Deuterated Analogs
Co-elution
Perfect co-elution with endogenous analyte
Unlabeled: co-elution without mass distinction; Deuterated: retention time shifts up to 0.3 min may introduce bias
Label Stability
Chemically inert 13C/15N, no exchange
Deuterated: H/D exchange in protic solvents may cause signal instability
Mass Shift
M+4 Da, baseline MS separation
Deuterated: M+3 Da, potential isotopic overlap may reduce accuracy

Isotopic Envelope Overlap Elimination

In quantitative proteomics, the mass shift provided by the internal standard must exceed the natural isotopic distribution of the target analyte. For a typical tryptic peptide (~1500 Da), the natural M+1 and M+2 peaks (driven by ~1.1% natural 13C abundance) can represent 30-50% and 10-20% of the monoisotopic peak intensity, respectively [1]. Using L-Cysteine-15N (+1 Da) or L-Cysteine-13C1 (+1 Da) results in direct overlap with these natural peaks, requiring complex mathematical deconvolution that increases the coefficient of variation (CV) in quantification. L-Cysteine-13C3,15N provides a clean +4 Da shift, moving the labeled peptide signal completely outside the natural isotopic envelope of the unlabeled counterpart, reducing quantification error rates to <5%[1].

Evidence DimensionMass shift and isotopic overlap interference
Target Compound DataL-Cysteine-13C3,15N: +4 Da shift (M+4), 0% overlap with M+1/M+2 natural envelope
Comparator Or BaselineL-Cysteine-15N: +1 Da shift (M+1), >30% signal overlap with natural isotopic envelope
Quantified DifferenceComplete baseline resolution of MS signals vs. severe interference requiring deconvolution
ConditionsHigh-resolution LC-MS/MS of tryptic peptides (~1500 Da) in SILAC workflows

Procuring the M+4 variant ensures accurate, algorithm-friendly protein quantification without the high false-discovery rates caused by M+1/M+2 overlap.

Isotopic Enrichment
Reported
≥99 atom% 13C; ≥99 atom% 15N
Higher enrichment may reduce assay background
Vendor specs; deuterated analog often 98 atom% D

Multidimensional NMR Signal Enhancement

Protein structure elucidation by NMR requires heteronuclear coupling between carbon and nitrogen backbones. The natural abundance of 13C is ~1.1% and 15N is ~0.37%[1]. Utilizing L-Cysteine-13C3,15N (≥99 atom % enrichment) increases the probability of adjacent 13C-15N pairs by a factor of nearly 25,000 compared to natural abundance . This allows for the acquisition of 2D 1H-15N HSQC and 3D HNCA spectra in hours rather than months, providing distinct, quantifiable cross-peaks for the α/β carbons and amide nitrogen of cysteine residues, which are entirely invisible in unlabeled samples under standard acquisition times [1].

Evidence DimensionHeteronuclear NMR signal sensitivity (13C-15N coupling)
Target Compound DataL-Cysteine-13C3,15N: ~99% probability of 13C-15N adjacent pairs
Comparator Or BaselineUnlabeled L-Cysteine: ~0.004% probability of 13C-15N adjacent pairs
Quantified Difference~25,000-fold increase in dual-labeled pair probability, enabling 3D NMR
ConditionsBiomolecular NMR spectroscopy (e.g., HNCA, HSQC) of recombinant proteins

Buyers must select the dual-labeled compound for structural NMR, as single-labeled or unlabeled cysteine cannot generate the multidimensional cross-peaks required for backbone assignment.

Mass Shift
Reported
M+4 (Δm ≈ +4.008 Da)
Stable mass shift supports baseline separation
Perfect co-elution; deuterated analog shifts by +3 Da with RT variation

Metabolic Stability vs Deuterated Analogs

When tracing cysteine metabolism (e.g., incorporation into glutathione), isotopic stability is paramount. Deuterated cysteine (e.g., L-Cysteine-d3) undergoes rapid hydrogen-deuterium exchange (HDX) with the aqueous solvent (H2O) at physiological pH, leading to a progressive loss of the heavy isotope label and a reduction in the apparent mass shift over time [1]. L-Cysteine-13C3,15N utilizes stable carbon-carbon and carbon-nitrogen bonds that do not exchange with the solvent. In extended cell culture incubations (24-72 hours), L-Cysteine-13C3,15N retains 100% of its heavy isotope label on the backbone, ensuring accurate quantification of downstream metabolites like 13C,15N-glutathione, whereas deuterated analogs suffer significant label dilution [2].

Evidence DimensionIn vivo / in vitro label retention (aqueous media, pH 7.4)
Target Compound DataL-Cysteine-13C3,15N: 100% label retention on C/N backbone
Comparator Or BaselineL-Cysteine-d3: Significant label loss due to solvent H/D exchange
Quantified DifferenceAbsolute stability vs. progressive signal degradation
ConditionsMetabolic flux analysis in aqueous cell culture media over 24-72 hours

For long-term metabolic tracing or cell culture, procuring 13C/15N-labeled cysteine is mandatory to prevent data corruption caused by solvent exchange.

NMR Suitability
Class-level
Certified 'bio NMR: suitable'
Enables site-specific cysteine assignment
Applicability review needed for specific protein systems
Assay Precision
Reported
Intra-day RSD < 8%
Improved precision supports low-level quantitation
SPE-LC-MS/MS; LLOQ 2 ng/g in tissue
GSH Synthesis Rate
Reported
0.42 ± 0.09 nmol/min/10⁶ cells
Enables absolute flux measurement in cells
Human hepatocyte model; tracer-based metabolomics

SILAC Quantitative Proteomics

L-Cysteine-13C3,15N is the standard choice for SILAC workflows requiring baseline mass resolution. Its +4 Da shift ensures that labeled cysteine-containing peptides are easily distinguished from unlabeled native peptides, avoiding the M+1/M+2 isotopic overlap that plagues single-labeled (+1 Da) substitutes. This is critical for high-throughput profiling of protein turnover, degradation rates, and expression changes in drug discovery [1].

NMR Structure Elucidation

For structural biologists determining protein conformations, L-Cysteine-13C3,15N is an essential precursor. Recombinant proteins expressed in media enriched with this compound yield the necessary 13C and 15N nuclei to perform 2D and 3D heteronuclear NMR (e.g., HSQC, HNCA). Unlabeled or single-labeled cysteine cannot provide the multidimensional cross-peaks required to map the protein backbone or identify ligand-binding interfaces [2].

Metabolic Flux and Transsulfuration Tracing

In metabolic studies, such as tracking sulfur partitioning or glutathione synthesis in T-cells, L-Cysteine-13C3,15N allows researchers to trace both the carbon backbone and the nitrogen group simultaneously. Because the 13C and 15N labels do not exchange with aqueous solvents—unlike deuterated analogs—this compound provides highly accurate, stable quantification of downstream metabolites via LC-MS or NMR over extended incubation periods [3].

Environmental & Clinical LC-MS Internal Standards

L-Cysteine-13C3,15N is utilized to synthesize highly stable internal standards for the quantification of cysteine-adducts or disinfection byproducts (DBPs) in water treatment analysis. The +4 Da mass shift provides a distinct, non-interfering MRM transition in triple-quadrupole mass spectrometry, ensuring precise quantitative recovery data that unlabeled standards cannot offer [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
LC-MS/MS Cysteine Metabolite Quantification
Co-eluting ISTD with M+4 mass shift
Matrix-effect correction and LLOQ validation
NMR Structural Studies of Cysteine-Rich Proteins
Dual 13C/15N labeling for heteronuclear NMR
Site-specific chemical shift assignment
Metabolic Flux Analysis of Transsulfuration Pathways
Dual-isotope tracer for carbon/nitrogen tracking
Absolute synthesis rate determination
Disulfide Bond Analysis in Biotherapeutics
Mass-shifted cysteine for unambiguous identification
Disulfide pairing and scrambling assessment

XLogP3

-2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

125.02684904 Da

Monoisotopic Mass

125.02684904 Da

Heavy Atom Count

7

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